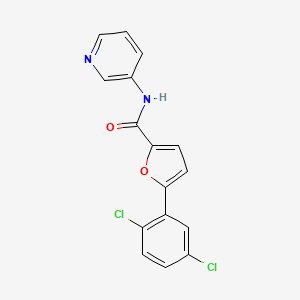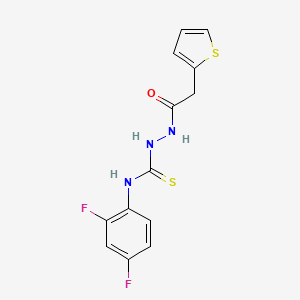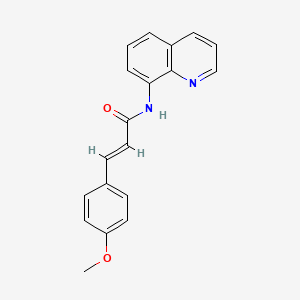
1-(2-furoyl)-4-(2-naphthylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-furoyl)-4-(2-naphthylmethyl)piperazine (FNMP) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities.
Applications De Recherche Scientifique
1-(2-furoyl)-4-(2-naphthylmethyl)piperazine has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit a range of biological activities such as anti-inflammatory, anti-tumor, and anti-microbial properties. 1-(2-furoyl)-4-(2-naphthylmethyl)piperazine has also been found to be effective in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of 1-(2-furoyl)-4-(2-naphthylmethyl)piperazine is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes and proteins involved in the development and progression of diseases. 1-(2-furoyl)-4-(2-naphthylmethyl)piperazine has also been found to modulate the expression of various genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
1-(2-furoyl)-4-(2-naphthylmethyl)piperazine has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development and progression of various diseases. 1-(2-furoyl)-4-(2-naphthylmethyl)piperazine has also been found to inhibit the activity of certain enzymes and proteins involved in the development of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-furoyl)-4-(2-naphthylmethyl)piperazine has several advantages for lab experiments. The compound is relatively easy to synthesize and has a high yield. 1-(2-furoyl)-4-(2-naphthylmethyl)piperazine is also stable under a range of conditions, making it suitable for use in various assays. However, the compound has certain limitations, such as its poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
1-(2-furoyl)-4-(2-naphthylmethyl)piperazine has several potential future directions for research. One of the areas of interest is the development of new derivatives of 1-(2-furoyl)-4-(2-naphthylmethyl)piperazine with improved biological activities. Another area of interest is the study of the compound's mechanism of action and its potential use in the treatment of various diseases. Further research is also needed to explore the potential toxicity and safety of 1-(2-furoyl)-4-(2-naphthylmethyl)piperazine in humans.
Conclusion:
In conclusion, 1-(2-furoyl)-4-(2-naphthylmethyl)piperazine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been found to exhibit a range of biological activities and has several advantages for lab experiments. Further research is needed to explore the full potential of 1-(2-furoyl)-4-(2-naphthylmethyl)piperazine as a therapeutic agent.
Méthodes De Synthèse
1-(2-furoyl)-4-(2-naphthylmethyl)piperazine can be synthesized using a variety of methods. One of the commonly used methods involves the reaction between 2-naphthylmethylamine and 1-(2-furoyl)piperazine in the presence of a catalyst such as trifluoroacetic acid. The reaction leads to the formation of 1-(2-furoyl)-4-(2-naphthylmethyl)piperazine as a white crystalline solid with a high yield.
Propriétés
IUPAC Name |
furan-2-yl-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-20(19-6-3-13-24-19)22-11-9-21(10-12-22)15-16-7-8-17-4-1-2-5-18(17)14-16/h1-8,13-14H,9-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZCGMOWOUAQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5720396.png)
![1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5720400.png)


![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B5720421.png)
![1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5720429.png)
![3-{[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5720432.png)
![4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile](/img/structure/B5720442.png)
![2-(4-chloro-3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5720450.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide](/img/structure/B5720468.png)
![3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carbonitrile](/img/structure/B5720483.png)


![1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5720500.png)